molecular formula C4H2N2O4S B13399970 2,4-Dinitrothiophene CAS No. 5347-12-6

2,4-Dinitrothiophene

Cat. No.: B13399970
CAS No.: 5347-12-6
M. Wt: 174.14 g/mol
InChI Key: RZKBGZBDWAUWMC-UHFFFAOYSA-N
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Description

2,4-Dinitrothiophene is an organic compound with the molecular formula C₄H₂N₂O₄S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of two nitro groups (-NO₂) attached to the 2nd and 4th positions of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrothiophene can be synthesized through the nitration of thiophene. The process involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 2nd and 4th positions of the thiophene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-exchanged clay catalysts to enhance the selectivity and yield of the nitration process. This eco-friendly method reduces the need for hazardous reagents and minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitrothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitrothiophene involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also form complexes with nucleophiles, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: 2,4-Dinitrothiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,4-dinitrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKBGZBDWAUWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201655
Record name Thiophene, 2,4-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5347-12-6
Record name 2,4-Dinitrothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5347-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3746
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITROTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRK2TS4667
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